Product packaging for 5-amino-N,2-dimethylbenzamide(Cat. No.:CAS No. 1249563-99-2)

5-amino-N,2-dimethylbenzamide

Cat. No.: B1443407
CAS No.: 1249563-99-2
M. Wt: 164.2 g/mol
InChI Key: CJFBLRZEQRGODB-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold in Chemical Sciences

The benzamide scaffold, consisting of a benzene (B151609) ring linked to an amide functional group, is a cornerstone structure in the field of chemical sciences. This structural unit is a common feature in a multitude of both synthetic and naturally occurring compounds. The significance of the benzamide scaffold lies in its blend of a rigid aromatic ring and a conformationally adaptable amide bond. The amide group's capacity to act as both a hydrogen bond donor and acceptor facilitates vital intermolecular interactions with biological macromolecules such as enzymes and proteins.

A key advantage of the benzamide scaffold is the ease with which the benzene ring can be functionalized at its ortho, meta, and para positions. This allows for the precise modification of a molecule's steric, electronic, and lipophilic characteristics. This adaptability makes the benzamide scaffold a preferred starting point for creating new molecules with targeted chemical and biological activities. Its widespread presence in pharmaceuticals, agrochemicals, and various materials highlights its crucial role in contemporary chemistry.

Significance of Amino-Substituted Benzamides in Medicinal and Agrochemical Contexts

The addition of an amino group (-NH2) or a substituted amino group to the benzamide framework results in amino-substituted benzamides, a class of compounds with considerable importance in medicinal chemistry and agrochemical research. As a potent electron-donating group, the amino group markedly alters the electronic properties of the benzene ring, which can, in turn, influence the molecule's reactivity and its affinity for biological targets. cymitquimica.com

In the realm of medicinal chemistry, amino-substituted benzamides serve as essential pharmacophores in a range of therapeutic agents. They are integral to the structure of various drugs, including those with antiemetic, antipsychotic, and prokinetic effects. acs.org The amino group can be a critical point of interaction with receptor sites or can be used as a point for further chemical modifications to enhance pharmacokinetic and pharmacodynamic properties.

Within the agrochemical industry, these compounds have been investigated for the creation of novel herbicides and insecticides. google.commdpi.com The specific placement of the amino group and other substituents on the benzamide core can result in selective action against particular pests or weeds, while demonstrating low toxicity to non-target organisms and the environment. nbinno.com

Research Focus on 5-Amino-N,2-dimethylbenzamide and its Analogues

Within the broad category of amino-substituted benzamides, this compound has garnered significant research attention. Its distinct substitution pattern, which includes an amino group at the 5-position, a methyl group at the 2-position (ortho to the amide), and an N-methyl group on the amide nitrogen, results in a unique three-dimensional structure and electronic configuration.

This specific arrangement of functional groups makes this compound a useful building block in synthetic chemistry and a lead compound for designing new bioactive molecules. Research on this compound and its related analogues frequently centers on their potential as inhibitors of particular enzymes or as ligands for a variety of receptors. The strategic positioning of the substituents enables methodical alterations to investigate structure-activity relationships (SAR), with the goal of improving potency, selectivity, and other desirable characteristics for potential use in drug discovery and materials science. acs.org The ongoing study of this compound and its derivatives adds to a deeper comprehension of how minor structural adjustments to the benzamide scaffold can cause substantial variations in chemical behavior and biological function.

Data on Related Benzamide Compounds

The following table provides information on various benzamide derivatives that are structurally related to this compound, highlighting the diversity of substitutions and their applications in research.

Compound NameCAS NumberMolecular FormulaKey Research Application/Finding
2-Amino-N,5-dimethylbenzamide34810-84-9C₉H₁₂N₂OIntermediate in organic synthesis. chemscene.comchemicalbook.com
2-Amino-N,N-dimethylbenzamide6526-66-5C₉H₁₂N₂OUsed in proteomics research and as an industrial chemical intermediate. biosynth.comscbt.com
2-Amino-5-chloro-N,N-dimethylbenzamide56042-83-2C₉H₁₁ClN₂OStudied for its biological activity and interactions with cellular mechanisms.
2-Amino-5-chloro-N,3-dimethylbenzamide890707-28-5C₉H₁₁ClN₂OKey intermediate in the synthesis of the insecticide chlorantraniliprole. nbinno.comgoogle.com
4-Amino-3-nitrobenzamide41263-65-4C₇H₇N₃O₃Subject of interest in synthetic organic chemistry due to its electronic properties. cymitquimica.com
5-Amino-2-bromo-N,4-dimethylbenzamideNot AvailableC₁₀H₁₂BrN₂OInvestigated for potential antimicrobial and anticancer properties. evitachem.com
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide1865088-94-3C₁₀H₁₃FN₂OModel system for studying structure-activity relationships in fluorinated aromatics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B1443407 5-amino-N,2-dimethylbenzamide CAS No. 1249563-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBLRZEQRGODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Amino N,2 Dimethylbenzamide

Strategic Approaches to Benzamide (B126) Core Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for the synthesis of benzamide derivatives. nih.gov These strategies can be broadly categorized into traditional multi-step routes, efficient one-pot syntheses, and advanced catalytic processes.

Historically, the most common approach to synthesizing benzamides involves a two-step process. nih.gov This classical method begins with the activation of a benzoic acid derivative, typically by converting it into a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is then reacted with a suitable amine—in this case, dimethylamine ((CH₃)₂NH)—to form the N,N-dimethylbenzamide. This amidation step, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com While reliable, this method requires the isolation of the intermediate acyl chloride and can involve harsh reagents. nih.govresearchgate.net

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single sequence without isolating intermediates. One such approach involves the copper-catalyzed one-pot reaction for producing N,N-dimethyl benzamides. In this method, benzyl cyanide, an aryl iodide, and N,N-dimethylformamide (DMF) are combined, with DMF serving as the source for the dimethylamide group. This process allows for the formation of both N,N-dimethyl benzamides and benzonitriles in a single operation. researchgate.net

Other one-pot strategies focus on the direct condensation of carboxylic acids and amines using various catalysts and reaction conditions, bypassing the need for pre-activation of the carboxylic acid. researchgate.netichem.md For instance, radiolabeled primary benzamides have been synthesized in a one-pot procedure via intermediate aroyl dimethylaminopyridinium salts, demonstrating the versatility of this approach for creating complex molecules. nih.gov

Modern organic synthesis increasingly relies on catalytic processes to enhance reaction rates, improve selectivity, and promote sustainability. A wide array of catalysts has been successfully employed for benzamide synthesis.

Palladium-based homogeneous catalysts and ruthenium complexes have been used for primary amide synthesis from aryl bromides and chlorides. nih.gov Heterogeneous catalysts are also prominent; for example, a nano-catalyst composed of zinc oxide, nickel oxide, and nickel (ZnO–NiO–Ni) has been shown to be highly efficient for the oxidative amidation of aldehydes and secondary amines. researchgate.net Another approach uses a solid acid catalyst, created by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl₄), to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net Metal-organic frameworks (MOFs), such as copper-based Cu₃(BTC)₂, have also been reported to catalyze tandem reactions for the synthesis of related heterocyclic compounds, highlighting their potential in complex organic transformations. acs.org

Table 1: Overview of Catalytic Systems in Benzamide Synthesis

Catalyst System Reactants Reaction Type Reference
Palladium-based catalysts Aryl halides, CO, Amine Carbonylative Amination nih.gov
ZnO–NiO–Ni Heterojunction Aldehyde, Secondary Amine Oxidative Amidation researchgate.net
Diatomite earth@IL/ZrCl₄ Benzoic Acid, Amine Direct Condensation researchgate.net
Cu₃(BTC)₂ (MOF) Benzyl Alcohol, o-Amino Benzamide Tandem Reaction acs.org

Synthesis of 5-Amino-N,2-dimethylbenzamide Precursors and Intermediates

The synthesis of the target molecule, this compound, requires precursors that already contain the necessary substitution pattern on the benzene (B151609) ring or allow for its introduction at a later stage. Isatoic anhydride and anthranilic acid derivatives are common and versatile starting materials for this purpose.

Isatoic anhydride is a valuable building block for preparing various anthranilamides (o-aminobenzamides). researchgate.net The reaction of isatoic anhydride with a primary or secondary amine proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to a ring-opening, followed by the elimination of carbon dioxide, to yield the corresponding N-substituted o-aminobenzamide. acs.orgcdnsciencepub.com

To synthesize a precursor for this compound, a suitably substituted isatoic anhydride (e.g., one with a nitro group at the 5-position) could be reacted with dimethylamine. The resulting 5-nitro-N,2-dimethylbenzamide intermediate would then undergo a standard reduction of the nitro group to the desired 5-amino functionality. This method is advantageous as it directly installs the aminobenzamide core. google.comnih.gov

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental precursors for a wide range of organic compounds, including pharmaceuticals. ekb.eg A general route to N,N-dimethylbenzamides from an anthranilic acid derivative involves activating the carboxylic acid group and subsequently reacting it with dimethylamine.

A direct synthetic analogy can be drawn from patented processes for structurally related compounds. For instance, an improved one-pot process for preparing 2-amino-5-chloro-N,3-dimethylbenzamide starts from 2-amino-3-methylbenzoic acid. quickcompany.in Similarly, the synthesis of this compound could start from 2-amino-5-nitro-3-methylbenzoic acid. This starting material would first be reacted with dimethylamine to form the amide, followed by the reduction of the nitro group. Another patented method prepares 2-amino-5-chloro-N,3-dimethylbenzamide by first reacting methyl 3-methyl-2-nitrobenzoate with methylamine to form the amide, followed by reduction of the nitro group and then chlorination. google.com This step-wise approach allows for the careful construction of the final substituted benzamide.

Table 2: Synthetic Examples from Anthranilic Acid Derivatives

Starting Material Key Steps Product Reference
2-Amino-3-methylbenzoic acid 1. Acyl chloride formation2. Amidation with methylamine3. Chlorination 2-Amino-5-chloro-N,3-dimethylbenzamide quickcompany.in
Methyl 3-methyl-2-nitrobenzoate 1. Amidation with methylamine2. Nitro group reduction3. Chlorination 2-Amino-5-chloro-N,3-dimethylbenzamide google.com

Regioselective Functionalization and Derivatization

Regioselective derivatization of the benzamide core is essential for fine-tuning the molecule's properties. The amino and methyl groups on the aromatic ring direct the position of incoming substituents, enabling targeted modifications.

The introduction of halogen atoms onto the benzamide ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For structurally related aminobenzamides, direct halogenation can be achieved with high regioselectivity. A one-pot synthesis method has been reported for the halogenation of 2-amino-N,3-dimethylbenzamide, a constitutional isomer of the title compound, which demonstrates a viable route for such transformations. sioc-journal.cn This process utilizes N-halosuccinimides as the halogen source for electrophilic aromatic substitution. sioc-journal.cn

The reaction typically proceeds by treating the parent aminobenzamide with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield the corresponding 5-halogenated derivatives. sioc-journal.cn This approach is advantageous due to its mild conditions and high yields, often reaching between 87% and 94%. sioc-journal.cn For instance, the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide involves reacting 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent. google.com

Table 1: Halogenation of Aminobenzamides

Reagent Product
N-Chlorosuccinimide (NCS) 2-Amino-5-chloro-N,3-dimethylbenzamide
N-Bromosuccinimide (NBS) 2-Amino-5-bromo-N,3-dimethylbenzamide

This table is based on methodologies applied to the isomeric 2-amino-N,3-dimethylbenzamide scaffold. sioc-journal.cn

The cyano group is a valuable functional group that can serve as a precursor for other functionalities or contribute to molecular interactions. Palladium-catalyzed cyanation is a prominent method for introducing a nitrile group onto the aromatic ring. googleapis.com This reaction typically involves the conversion of an aryl bromide to a nitrile using a cyanide source. googleapis.com

In a documented preparation of 2-amino-5-cyano-N,3-dimethylbenzamide, the corresponding bromo-substituted benzamide is treated with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst. googleapis.com While effective, this process often uses N,N-dimethylformamide (DMF) as a solvent, which can be difficult to remove and recycle. googleapis.com An alternative, more cost-effective approach involves using alkali metal cyanides, such as sodium or potassium cyanide, which can simplify product purification. googleapis.com

The systematic introduction of various substituents onto the benzamide framework is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to identify the structural features responsible for a compound's biological activity. For related benzoylphenylurea compounds, SAR analyses have shown that introducing small, hydrophobic, and electron-withdrawing substituents at the ortho positions of the benzoyl moiety can be favorable for activity. nih.gov Conversely, bulky substituents at the meta and para positions have been found to be detrimental. nih.gov

SAR studies on a series of thiazolidinedione analogs revealed that altering the position of an ethoxy group on the phenyl ring significantly impacted the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov These findings underscore the importance of precise substituent placement in designing new lead compounds. The goal of such derivatization is to optimize the molecule's potency, selectivity, and pharmacokinetic profile.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for achieving high yields and purity in the synthesis of this compound derivatives. sioc-journal.cn Key factors include the choice of solvent, reaction temperature, and the catalyst system.

The selection of an appropriate solvent is crucial as it can influence reaction rates and selectivity. In palladium-catalyzed cyanation reactions, solvents like N,N-dimethylformamide (DMF) are commonly used. googleapis.com However, due to its high boiling point and water solubility, alternatives are often sought to improve process efficiency and environmental friendliness. googleapis.com The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has been performed in acetonitrile, where the reaction is heated to 45°C for several hours. google.com

Temperature control is another critical parameter. Cyanation reactions are typically performed at temperatures ranging from about 20°C to 100°C. googleapis.com The optimal temperature is chosen to ensure a convenient reaction rate without causing decomposition of the reactants or products. googleapis.com The one-pot synthesis for halogenation is noted for proceeding under milder conditions, which is often advantageous for complex molecules. sioc-journal.cn

Catalyst choice is paramount in many synthetic transformations, particularly in cross-coupling reactions like cyanation. Palladium complexes are highly effective catalysts for these reactions. googleapis.com The catalyst loading is an important variable to optimize; typically, the amount of palladium complex used is at least 0.1 mol% and does not exceed 5 mol% relative to the starting material. googleapis.com

The catalytic system for the cyanation of aryl bromides often includes a palladium source and a cyanide source, such as zinc cyanide or an alkali metal cyanide. googleapis.com The use of tertiary phosphines as ligands for the palladium catalyst is also common. The choice of catalyst and ligands can significantly impact the reaction's efficiency, selectivity, and the range of applicable substrates. googleapis.com

Table 2: Optimized Conditions for Cyanation of Bromo-Aminobenzamides

Parameter Condition Reference
Catalyst Palladium Complex googleapis.com
Cyanide Source Zn(CN)₂, KCN, or NaCN googleapis.com
Solvent N,N-Dimethylformamide (DMF) googleapis.com
Temperature 20°C to 100°C googleapis.com

Green Chemistry Approaches in Benzamide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often conflict with the principles of green chemistry. scispace.com Conventional approaches for creating the amide bond in molecules like this compound typically rely on stoichiometric activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), or thionyl chloride. scispace.com These methods, while effective, generate significant quantities of chemical waste, leading to poor atom economy and a high environmental burden. bohrium.comwalisongo.ac.id Recognizing these drawbacks, the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key research area. sigmaaldrich.com This has spurred research into more sustainable and efficient synthetic strategies.

A central goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. chemmethod.com Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a highly atom-economical approach. scispace.com Significant progress has been made in developing catalysts for this transformation, with systems based on abundant, low-toxicity elements like boron, titanium, and zirconium showing particular promise. scispace.com Boronic acid catalysts, for example, have been demonstrated to facilitate direct amidations at room temperature, offering a waste-free alternative to traditional coupling reagents. sigmaaldrich.com

Table 1: Comparison of Conventional vs. Catalytic Amidation Methods

Feature Conventional Methods (e.g., EDC, HATU) Catalytic Direct Amidation (e.g., Boron, Ti, Zr catalysts)
Reagent Stoichiometry Stoichiometric or superstoichiometric Catalytic
Byproducts Large quantities of waste (e.g., urea derivatives, halide salts) scispace.com Water walisongo.ac.id
Atom Economy Low bohrium.com High mdpi.com

| Environmental Impact | High | Low |

Biocatalysis represents another powerful green strategy for amide synthesis. rsc.org Enzymes, particularly lipases, can catalyze amide bond formation under mild conditions. nih.gov Candida antarctica lipase B (CALB) has been widely studied and shown to be an effective biocatalyst for the direct amidation of free carboxylic acids with various amines in greener organic solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach avoids the need for additives and often results in high yields and excellent product purity without extensive purification steps. nih.gov

Energy efficiency is another core principle of green chemistry. chemmethod.com Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide variety of organic reactions, including amide synthesis. rasayanjournal.co.inarkat-usa.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net For instance, the hydrolysis of benzamide, which takes an hour under conventional reflux, can be completed in just seven minutes with microwave assistance, achieving a 99% yield. rasayanjournal.co.in This rapid, volumetric heating is more energy-efficient and aligns with green chemistry goals. arkat-usa.org

Table 2: Effect of Microwave Irradiation on Benzamide Reactions

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield (%) Reference
Hydrolysis of Benzamide 1 hour 7 minutes 99% rasayanjournal.co.in

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the reduction or elimination of hazardous solvents. chemmethod.com Significant research has focused on developing solvent-free reaction conditions. researchgate.netsemanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid, urea, and boric acid as a catalyst, completely avoiding the need for a solvent. semanticscholar.org This solvent-free approach is not only environmentally benign but also simplifies the reaction setup and workup. semanticscholar.org When a solvent is necessary, the focus shifts to greener alternatives, such as water or bio-derived solvents like cyclopentyl methyl ether, which are less toxic and have a smaller environmental footprint than traditional organic solvents. mdpi.comnih.gov These green approaches—catalytic amidation, biocatalysis, microwave assistance, and the use of greener solvents—offer a pathway to the more sustainable synthesis of benzamides, including this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Amino N,2 Dimethylbenzamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental spectra for 5-amino-N,2-dimethylbenzamide are not widely published, its NMR characteristics can be reliably predicted based on the analysis of structurally similar compounds and established principles of substituent effects on chemical shifts.

Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the two methyl (CH₃) groups.

The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The position of these signals is influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and amide (-CONHC H₃) groups. The -NH₂ group is a strong electron-donating group, causing upfield shifts (to lower ppm values) for the ortho and para protons relative to it. The methyl and amide groups also influence the electronic environment.

The protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. The amide proton (N-H) would appear as a signal that may show coupling to the adjacent N-methyl protons, typically a quartet if coupling is resolved, or a broad singlet. The two methyl groups—one attached to the aromatic ring (Ar-CH₃) and one to the amide nitrogen (N-CH₃)—would each produce a singlet signal in the upfield region of the spectrum, integrating to three protons each. The N-methyl signal may appear as a doublet due to coupling with the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H (H3/H4/H6)6.5 - 7.2Multiplet3H-
Amine (-NH₂)3.5 - 5.0Broad Singlet2H-
Amide (N-H)7.5 - 8.5Broad Singlet / Quartet1HJ ≈ 4-5 Hz (if coupled)
Aromatic Methyl (Ar-CH₃)2.1 - 2.4Singlet3H-
N-Methyl (N-CH₃)2.8 - 3.0Doublet3HJ ≈ 4-5 Hz (if coupled)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would feature a signal for the carbonyl carbon (C=O) of the amide group in the downfield region (typically 165-175 ppm). The six aromatic carbons would produce signals in the range of 110-150 ppm. The carbon attached to the amino group (C5) and the carbon attached to the amide group (C1) would be significantly affected by these substituents. The signals for the two methyl carbons (aromatic-CH₃ and N-CH₃) would appear in the upfield region (typically 15-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic C-NH₂ (C5)145 - 150
Aromatic C-CON H(CH₃) (C1)135 - 140
Aromatic C-CH₃ (C2)130 - 135
Aromatic CH (C3, C4, C6)115 - 130
Aromatic Methyl (Ar-CH₃)18 - 22
N-Methyl (N-CH₃)25 - 30

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would also confirm the coupling between the amide N-H proton and the N-methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signals to the methyl carbon signals. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₂N₂O. Its exact monoisotopic mass would be approximately 164.0950 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Upon ionization, typically through electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z ≈ 164. The fragmentation of this ion would yield characteristic daughter ions. Common fragmentation pathways for benzamides include cleavage of the amide bond and rearrangements. nih.gov

Expected fragmentation patterns could include:

Loss of the N-methyl group (-•CH₃) or the entire methylamino group (-•NHCH₃).

Cleavage of the bond between the carbonyl group and the aromatic ring, potentially leading to a benzoyl-type cation or a fragment corresponding to the substituted aniline (B41778) portion.

Alpha-cleavage adjacent to the amine or amide functional groups. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
164[M]⁺• (Molecular Ion)-
149[M - CH₃]⁺Loss of a methyl radical
134[M - NH₂]⁺Loss of an amino radical
106[C₇H₆O]⁺•Cleavage of the amide C-N bond
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.org They are excellent for identifying the functional groups present in a compound.

The spectrum of this compound would exhibit characteristic absorption/scattering bands corresponding to its functional groups:

N-H Stretching : The primary amine (-NH₂) would show two distinct bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The secondary amide (N-H) would show a single band in the same region.

C=O Stretching : A strong, sharp absorption for the amide carbonyl group (Amide I band) would be prominent around 1630-1680 cm⁻¹.

N-H Bending : The amine scissoring vibration is expected around 1590-1650 cm⁻¹, and the amide N-H bend (Amide II band) typically appears around 1510-1570 cm⁻¹.

Aromatic C=C Stretching : Several bands would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching : These vibrations would be found in the 1200-1350 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes. nih.gov

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Weak
Secondary Amide (-NH-)N-H Stretch3300 - 3400Weak
Amide Carbonyl (C=O)C=O Stretch (Amide I)1630 - 1680 (Strong)Moderate
Amine/AmideN-H Bend (Amide II)1510 - 1650Weak
Aromatic RingC=C Stretch1450 - 1600Strong
Amide/AmineC-N Stretch1200 - 1350Moderate

X-ray Crystallography for Solid-State Molecular Architecture

A successful single-crystal X-ray diffraction analysis would yield precise information on:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles, revealing the preferred orientation of the substituents on the benzene ring and the conformation of the amide group.

Crystal Packing : How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions : The presence and geometry of non-covalent interactions, such as hydrogen bonding between the amine and amide groups of neighboring molecules, which govern the crystal's stability and physical properties.

For related structures, such as other substituted benzamides, crystallographic analysis has provided unambiguous proof of their molecular structure and solid-state conformation. A similar analysis for this compound would complete its structural characterization.

Computational Chemistry and Molecular Modeling of 5 Amino N,2 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a basis for analyzing molecular orbitals and electrostatic potential surfaces.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For 5-amino-N,2-dimethylbenzamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Techniques like the B3LYP functional with a 6-311G(d,p) basis set are commonly used for such optimizations. The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 Å
C-N (amide) ~1.34 Å
C=O (amide) ~1.24 Å
C-N (amino) ~1.40 Å
Bond Angle C-C-C (aromatic) ~120°
O=C-N ~122°

Note: These are typical values and the actual optimized parameters may vary based on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the benzamide (B126) portion, particularly the carbonyl group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0

Note: These values are estimations based on similar aromatic amines and benzamides and can be calculated more precisely using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack nih.gov. The MEP map uses a color scale to denote different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential) nih.gov.

In the MEP of this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region (red), making it a likely site for electrophilic attack. The hydrogen atoms of the amino group and the methyl groups, along with the aromatic protons, will likely represent the electron-deficient regions (blue), indicating potential sites for nucleophilic interactions.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme researchgate.netnih.gov.

Molecular docking simulations calculate a binding energy or a scoring function that estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzamide derivatives, docking studies have shown interactions with various enzymes, such as topoisomerases, where binding energies can range from -60 to over -114 kcal/mol, depending on the specific derivative and target researchgate.net.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Biological Target Predicted Binding Energy (kcal/mol) Key Interacting Residues
Tyrosine Kinase (example) -7.5 to -9.0 Asp, Leu, Val, Phe

Note: This data is illustrative. The actual binding energies and interacting residues would depend on the specific biological target chosen for the docking simulation.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The intermolecular interactions of this compound are crucial in determining its crystal packing, solubility, and interactions with biological targets. While specific experimental data on the intermolecular interactions of this compound are not extensively documented, analysis of closely related structures, such as 2-amino-N,3-dimethylbenzamide, provides significant insights.

In the crystal structure of the related compound 2-amino-N,3-dimethylbenzamide, both intramolecular and intermolecular hydrogen bonds are observed. iucr.orgnih.gov An intramolecular N—H···O hydrogen bond is present, which stabilizes the molecular conformation. iucr.orgnih.gov Furthermore, molecules in the crystal are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming double-stranded chains. iucr.orgnih.gov

Based on the structural features of this compound, which possesses a primary amino group (-NH2) and an amide group (-CONH-), it is predicted to be a potent hydrogen bond donor and acceptor. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the amide group can act as hydrogen bond acceptors. The oxygen atom of the carbonyl group in the benzamide moiety is also a potential hydrogen bond acceptor.

A study on 5-dimethyl-amino-N,N-dimethyl-2-nitro-benzamide revealed that its crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and a weak C-H···π interaction. nih.gov This suggests that even weaker interactions can contribute to the stability of the crystal lattice of benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for biological activity.

The foundation of a robust QSAR model lies in the calculation and selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For this compound and its analogs, a wide range of descriptors can be calculated using various software packages. These descriptors can be broadly categorized into:

1D descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the number of hydrogen bond donors and acceptors, polar surface area (PSA), and logP (lipophilicity).

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic descriptors such as molecular volume, surface area, dipole moment, and quantum chemical descriptors (e.g., HOMO and LUMO energies).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive QSAR model. Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, can be employed for feature selection. The goal is to identify a small subset of descriptors that have the highest correlation with the biological activity.

Table 1: Examples of Calculated Descriptors for Benzamide Derivatives

Descriptor TypeDescriptor NameTypical Value Range for Benzamide Derivatives
1D Molecular Weight150 - 250 g/mol
2D XLogP30.1 - 3.0
2D Topological Polar Surface Area40 - 80 Ų
2D Hydrogen Bond Donors1 - 2
2D Hydrogen Bond Acceptors2 - 4
3D Molecular Volume150 - 250 ų

Note: The values presented are typical ranges for benzamide derivatives and may vary for this compound.

Once a set of relevant descriptors has been selected, a predictive QSAR model can be developed using various statistical and machine learning techniques. The choice of the modeling method depends on the nature of the data and the complexity of the structure-activity relationship.

Commonly used methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Partial Least Squares (PLS): PLS is a regression method that can handle a large number of correlated descriptors.

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be used for both linear and non-linear QSAR modeling.

Artificial Neural Networks (ANN): ANNs are complex models inspired by the human brain that can capture highly non-linear relationships. nih.gov

The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation (LOO-CV), are used to assess the robustness of the model. nih.gov External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model development.

For a series of anthranilamide-based factor Xa inhibitors, a QSAR study successfully derived equations with good predictive power, as judged by the leave-one-out cross-validation method. nih.gov Such models can provide valuable insights into the structural requirements for maximal potency. nih.gov

Table 2: Statistical Parameters for a Hypothetical QSAR Model

Statistical ParameterDescriptionAcceptable Value
Coefficient of determination> 0.6
Cross-validated correlation coefficient> 0.5
RMSE Root mean square errorAs low as possible
p-value Statistical significance of the model< 0.05

Note: This table represents typical statistical parameters used to evaluate the quality of a QSAR model.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 Amino N,2 Dimethylbenzamide Derivatives

In Vitro Assays for Biological Activity Profiling

The initial stages of preclinical evaluation involve a battery of in vitro assays to determine the biological effects of 5-amino-N,2-dimethylbenzamide derivatives at the cellular and molecular levels. These assays are crucial for identifying promising lead compounds and elucidating their potential therapeutic applications.

Cell-Based Assays for Cellular Effects (e.g., Cell Cycle, Apoptosis)

Cell-based assays are fundamental in assessing the impact of chemical compounds on cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis). Studies on various N-substituted benzamides have demonstrated their capacity to influence these critical cellular events. For instance, certain N-substituted benzamides have been shown to induce a G2/M phase cell cycle block, halting cell division at a critical checkpoint. This arrest is often followed by the induction of apoptosis, the process of programmed cell death, which is a key mechanism for eliminating damaged or cancerous cells. Notably, this induction of apoptosis by N-substituted benzamides can occur independently of the p53 tumor suppressor protein, a common regulator of apoptotic pathways.

Further investigations into related benzamide (B126) structures have provided more specific insights. A series of 2-amino-1,4-naphthoquinone-benzamide derivatives were observed to dose-dependently increase the percentage of cells in the sub-G1 phase of the cell cycle. The sub-G1 phase is a hallmark of apoptosis, characterized by DNA fragmentation. Similarly, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been reported to cause a transient delay in the cell cycle at lower concentrations, while higher concentrations lead to cell death. researchgate.net These findings collectively suggest that the benzamide scaffold is a promising framework for the development of agents that can modulate cell cycle and induce apoptosis in pathological conditions.

Below is an interactive data table summarizing the observed cellular effects of various benzamide derivatives.

Compound ClassCellular EffectPhase of Cell Cycle AffectedKey Findings
N-substituted benzamidesCell cycle block and apoptosisG2/MInduction of apoptosis is p53-independent.
2-amino-1,4-naphthoquinone-benzamidesApoptosis inductionSub-G1Dose-dependent increase in sub-G1 cell population.
N-(2-amino-5-chlorobenzoyl)benzamidoximesCell cycle delay and cell deathNot specifiedEffect is concentration-dependent. researchgate.net

Enzyme Inhibition Assays (e.g., HSP90, Ryanodine (B192298) Receptor, AChE, BACE1, Dihydropteroate Synthase)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of this compound have been evaluated for their ability to inhibit a range of enzymes implicated in various diseases.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell survival and proliferation. A novel class of 2-aminobenzamides, derived from indol-4-one (B1260128) and indazol-4-one, has demonstrated strong binding affinity to HSP90. researchgate.net Optimized compounds from this class exhibited potent antiproliferative activity in the nanomolar range across various cancer cell lines. researchgate.net The inhibition of HSP90 was confirmed by the observed degradation of its client proteins and the induction of Heat Shock Protein 70 (HSP70), a well-established biomarker of HSP90 inhibition. researchgate.net

Ryanodine Receptor: The ryanodine receptors (RyRs) are intracellular calcium release channels crucial for muscle contraction and neuronal signaling. The compound 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365) has been shown to block RyR-mediated calcium increases. nih.govresearchgate.net In canine pulmonary arterial smooth muscle cells, FLA 365 reversibly reduced caffeine-induced calcium transients with an estimated IC50 of approximately 1 to 1.5 µM. nih.gov

Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Both AChE and BACE1 are key enzymes in the pathogenesis of Alzheimer's disease. A series of newly synthesized benzamides have been investigated as potential dual inhibitors of these enzymes. nih.gov One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), displayed significant inhibitory activity against AChE with an IC50 value of 0.056 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov The same compound also inhibited BACE1 with an IC50 value of 9.01 µM. nih.gov

Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate biosynthesis pathway of microorganisms and is a target for antimicrobial agents. While direct studies on this compound are limited, related sulfonamide derivatives have been explored as DHPS inhibitors. researchgate.netnih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were synthesized to act as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). nih.gov The most potent compound in this series demonstrated an IC50 value of 2.76 µg/mL against DHPS. nih.gov

The following table summarizes the enzyme inhibitory activities of various benzamide and related derivatives.

Enzyme TargetCompound ClassKey FindingsIC50 Values
HSP902-aminobenzamidesPotent, selective, and orally active antitumor agents. researchgate.netNanomolar range
Ryanodine Receptor4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365)Preferentially blocks RyRs with limited inhibition of L-type Ca2+ channels. nih.govresearchgate.net~1-1.5 µM
AChEN,N′-(1,4-phenylene)bis(3-methoxybenzamide)Activity comparable to donepezil. nih.gov0.056 µM
BACE1N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Dual inhibitor of AChE and BACE1. nih.gov9.01 µM
Dihydropteroate Synthase (DHPS)N-sulfonamide 2-pyridone derivativesDual inhibitor of DHPS and DHFR. nih.gov2.76 µg/mL

Receptor Binding Studies (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2, 5-HT1a Receptors)

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology, particularly in the field of neuroscience. Derivatives of this compound have been investigated for their binding affinities to various neurotransmitter receptors, including dopamine and serotonin receptors, which are important targets for the treatment of psychiatric and neurological disorders.

Dopamine D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. A series of conformationally-flexible benzamide analogs incorporating an N-phenylpiperazine moiety have shown good affinity and modest selectivity for D3 versus D2 receptors. amadacycline.com Further optimization of these structures has led to compounds with high D3 affinity and significant selectivity over D2 receptors. amadacycline.com For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines were synthesized and evaluated for their binding affinities. mdpi.com Compound 6a from this series exhibited a high affinity for the D3 receptor (Ki = 1.4 nM) with over 400-fold selectivity against the D2 receptor. mdpi.com

Serotonin 5-HT2 and 5-HT1a Receptors: Serotonin receptors are also crucial targets in the central nervous system. The 5-HT1A and 5-HT2A receptor subtypes are particularly relevant for the action of antidepressants and antipsychotics. Novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been screened for their affinity to these receptors. nih.gov Several of these compounds displayed high affinities for 5-HT1A receptors, with Ki values in the nanomolar range. nih.gov For instance, compounds 6a and 10a in this series, bearing a bromo- or methoxy- substituent, were identified as potent antagonists of 5-HT1A receptors with Ki values of 0.5 nM and 0.6 nM, respectively. nih.gov These compounds generally showed lower affinity for 5-HT2A receptors. nih.gov

The binding affinities of representative benzamide and related derivatives are presented in the interactive table below.

Receptor TargetCompound Class/ExampleBinding Affinity (Ki)Selectivity
Dopamine D34-thiophene-3-yl-benzamide N-phenylpiperazine (6a )1.4 nM>400-fold vs D2
Serotonin 5-HT1AArylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (6a )0.5 nMHigh for 5-HT1A
Serotonin 5-HT1AArylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (10a )0.6 nMHigh for 5-HT1A

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational development as therapeutic agents. This involves investigating their impact on intracellular signaling pathways and their direct interference with the function of key cellular proteins.

Modulation of Intracellular Signaling Pathways (e.g., Calcium Levels, Metabolism, Cell Growth)

Intracellular signaling pathways are complex networks that regulate a multitude of cellular processes. The ability of a compound to modulate these pathways can have profound effects on cell fate.

Calcium Levels: Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that controls a wide array of cellular functions. Excitatory amino acids, such as glutamate (B1630785) and N-methyl-D-aspartate (NMDA), are known to induce rapid increases in [Ca2+]i in neurons. mdpi.comnih.govnih.gov These changes in calcium concentration are critical for normal neuronal function but can also contribute to neurotoxicity under pathological conditions. While direct studies on this compound are pending, the structural similarities to compounds that interact with neurotransmitter systems suggest a potential to modulate calcium signaling. For example, conditions that mimic chemical ischemia have been shown to significantly enhance and prolong the [Ca2+]i changes produced by various agonists, suggesting that compounds affecting neuronal activity could have their effects on calcium signaling altered in pathological states. nih.gov

Metabolism and Cell Growth: The regulation of cell metabolism and growth is a tightly controlled process, often dysregulated in diseases like cancer. Benzamidoxime derivatives have been shown to inhibit the viability of cancer cells in a dose-dependent manner. nih.gov At lower concentrations, these compounds cause a transient decrease in cell growth, while at higher concentrations, they lead to cell death. nih.gov This suggests an interference with signaling pathways that are essential for cell survival and proliferation. The precise pathways modulated by these benzamide derivatives are a subject of ongoing research, but they likely involve the complex interplay of kinases and other signaling molecules that govern cellular metabolism and growth.

Interference with Protein Function (e.g., Tubulin Polymerization, Protein Folding)

In addition to modulating signaling pathways, small molecules can directly interact with and alter the function of specific proteins.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a validated strategy in cancer therapy. A series of novel N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors. researchgate.netnih.gov These compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. researchgate.net One such derivative, compound 16f (MY-1121) , effectively inhibited tubulin polymerization, leading to cell cycle arrest at the G2 phase and subsequent apoptosis in liver cancer cells. researchgate.net Similarly, a class of benzimidazole (B57391) derivatives has been identified as tubulin polymerization inhibitors, with compound 7n showing an IC50 of 5.05 µM for tubulin polymerization inhibition. nih.gov

Protein Folding: The proper folding of proteins is essential for their function and is facilitated by molecular chaperones. As discussed in section 5.1.2, certain 2-aminobenzamide (B116534) derivatives are potent inhibitors of HSP90, a key chaperone protein. researchgate.net By inhibiting HSP90, these compounds interfere with the folding and stability of a multitude of client proteins, many of which are critical for the survival and proliferation of cancer cells. This interference with the protein folding machinery represents a significant mechanism of action for the anticancer effects of these benzamide derivatives.

The table below summarizes the mechanisms of action related to interference with protein function.

Protein TargetCompound ClassMechanism of ActionConsequence
TubulinN-benzylbenzamide derivativesBinds to colchicine site on β-tubulin, inhibiting polymerization. researchgate.netnih.govG2/M cell cycle arrest, apoptosis.
TubulinBenzimidazole derivativesInhibits tubulin polymerization. nih.govApoptosis, decreased mitochondrial transmembrane potential. nih.gov
HSP902-aminobenzamidesInhibits chaperone activity. researchgate.netDegradation of client proteins, antiproliferative effects. researchgate.net

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) for this compound derivatives is crucial for optimizing their biological activity. While specific SAR studies on this compound itself are not extensively documented in publicly available literature, general principles can be inferred from research on broader classes of substituted benzamides. These studies investigate how modifications to the chemical structure influence the compound's efficacy and interaction with biological targets.

Impact of Substituent Modifications on Bioactivity

For analogous benzamide structures, research has demonstrated that the nature and position of substituents on the aromatic ring and the amide nitrogen significantly impact their biological activity. Studies on various benzamide derivatives have shown that modifications can influence properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, in other series of benzamides, the introduction of different functional groups has led to varied biological responses. A study on 2-phenoxybenzamide (B1622244) derivatives revealed that the antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. nih.govmdpi.com Shifting a substituent from one position to another on the phenyl ring has been shown to significantly alter activity. For example, a para-substituted analogue demonstrated higher activity compared to its meta-substituted counterpart in one study on 2-phenoxybenzamides. mdpi.com

General findings from various benzamide-related research suggest the following trends which may be applicable to this compound derivatives:

N-Methyl Group Modification: The N-methyl group on the amide can influence the compound's conformation and metabolic stability. Replacing it with larger alkyl groups or incorporating it into a cyclic system could impact receptor binding and pharmacokinetic properties.

2-Methyl Group Modification: The methyl group at the 2-position of the benzene (B151609) ring can influence the orientation of the amide side chain. Varying this substituent could lead to changes in steric interactions within a binding pocket.

Aromatic Ring Substitution: Introduction of additional substituents on the benzene ring, such as halogens or electron-withdrawing/donating groups, could significantly alter the electronic properties and metabolic stability of the molecule, thereby affecting its bioactivity.

The following table summarizes hypothetical modifications and their potential impact on the bioactivity of this compound, based on general principles observed in other benzamide series.

Modification Site Type of Modification Potential Impact on Bioactivity
5-Amino GroupAcylation, AlkylationModulation of hydrogen bonding, polarity, and target interaction
N-Methyl GroupSubstitution with larger alkyl groups, cyclizationAlteration of conformation, metabolic stability, and receptor binding
2-Methyl GroupReplacement with other alkyl or functional groupsChanges in steric interactions and orientation of the amide side chain
Benzene RingIntroduction of halogens, nitro groups, etc.Modification of electronic properties, metabolic stability, and overall potency

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of functional groups, including positional isomerism and stereochemistry, plays a critical role in the biological activity of pharmacologically active molecules. For this compound derivatives, these factors would be expected to significantly influence their interaction with specific biological targets.

Positional Isomerism: The location of the amino and methyl groups on the benzamide scaffold is a key determinant of activity. Shifting the 5-amino group to other positions on the aromatic ring (e.g., 3- or 4-position) would create positional isomers with distinct electronic and steric properties. Research on other benzamides has shown that such positional changes can dramatically affect biological activity. For instance, in a series of 2-phenoxybenzamide derivatives, moving a piperazinyl substituent from the meta to the para position resulted in a significant increase in antiplasmodial activity. mdpi.com This highlights the importance of the precise positioning of substituents for optimal target engagement.

Stereochemical Effects: While this compound itself is not chiral, the introduction of chiral centers through substituent modification would lead to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For example, in the development of some benzamide antipsychotics, it has been noted that the efficacy is primarily mediated through the S-enantiomer's binding to dopamine D2 receptors. researchgate.net Therefore, if chiral derivatives of this compound were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to identify the more active and safer form.

In Vivo Preclinical Studies (Excluding Human Clinical Data)

Animal Models for Efficacy (e.g., Xenograft Models for Anticancer Activity)

To assess the potential therapeutic efficacy of this compound derivatives, appropriate animal models that mimic human diseases are utilized. If, for instance, the compound is being investigated as an anticancer agent, xenograft models are a common choice.

Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the investigational compound to determine its effect on tumor growth.

Subcutaneous Xenograft Models: Human tumor cells are injected under the skin of the mice. This model is widely used to assess the general antitumor activity of a compound, as tumor size can be easily measured over time.

Orthotopic Xenograft Models: The human tumor cells are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., human breast cancer cells implanted into the mammary fat pad). This type of model more accurately reflects the tumor microenvironment and the metastatic potential of the cancer.

The efficacy in these models is typically evaluated by measuring tumor volume, tumor weight at the end of the study, and sometimes by monitoring for metastasis to other organs.

Pharmacokinetic Characterization in Preclinical Models (e.g., Oral Bioavailability, Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are conducted in preclinical animal models (commonly rats or mice) to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for determining the compound's potential as a drug.

Absorption and Oral Bioavailability: Studies would be conducted to determine how well the compound is absorbed into the bloodstream after administration through various routes, particularly oral administration. The oral bioavailability is a measure of the fraction of the administered dose that reaches the systemic circulation. For some N-alkylphenyl-3,5-dinitrobenzamide analogs investigated as anti-TB agents, in vivo pharmacokinetic studies suggested acceptable bioavailability. rsc.org

Distribution: These studies aim to determine where the compound goes in the body after absorption. This includes measuring its concentration in various tissues and organs over time to understand its distribution profile and whether it reaches the target site of action.

Metabolism: Investigating the metabolic fate of the compound is crucial. These studies identify the major metabolites formed and the enzymes responsible for their formation (often cytochrome P450 enzymes). This helps in understanding potential drug-drug interactions and whether the metabolites are active or toxic.

Excretion: This part of the PK profile determines how the compound and its metabolites are eliminated from the body, for example, through urine or feces.

The data gathered from these preclinical PK studies are essential for predicting the pharmacokinetic behavior of the compound in humans and for establishing a potential dosing regimen for future clinical trials.

Analytical Methodologies for 5 Amino N,2 Dimethylbenzamide in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and purification of 5-amino-N,2-dimethylbenzamide from reaction mixtures and for its quantitative determination. The choice of technique depends on the specific analytical goal, such as purity assessment or the analysis of specific derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. It is widely used to assess the purity of synthesized batches and for the quantitative determination of the compound.

In research contexts, reverse-phase HPLC is the most common modality for benzamide (B126) derivatives. This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govresearchgate.net By adjusting the composition of the mobile phase, a high degree of separation between the target compound and its impurities can be achieved. For quantitative analysis, a UV detector is typically employed, as the aromatic ring in this compound absorbs ultraviolet light. nih.govresearchgate.net While specific protocols for this compound are often developed in-house, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the purity of compounds like 2-amino-5-cyano-N,3-dimethylbenzamide has been successfully determined using HPLC. google.comgoogle.com

A representative HPLC method for a similar benzamide analogue, which could be adapted for this compound, is detailed below. nih.govresearchgate.netnih.gov

Table 1: Representative HPLC Parameters for a Benzamide Analogue

Parameter Details
Compound N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide
Stationary Phase Reverse-phase C18 column
Mobile Phase Isocratic elution with acetonitrile-water (70:30) containing 0.1% formic acid (v/v)
Detection UV absorbance at 320 nm

| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. northwestern.edumdpi.com

The primary site for derivatization on the this compound molecule is the amino (-NH2) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons on the amino group with a non-polar tert-butyldimethylsilyl (TBDMS) group. nih.gov This process increases the volatility of the compound, allowing it to be readily analyzed by GC-MS. northwestern.edunih.gov Following separation on the GC column, the mass spectrometer provides detailed structural information, confirming the identity of the compound and its derivatives. researchgate.net

Table 2: GC-MS Derivatization and Analysis Approach

Step Description Rationale
1. Derivatization Reaction with a silylating agent (e.g., MTBSTFA) to form a TBDMS derivative. mdpi.comnih.gov Increases volatility and thermal stability for gas-phase analysis.
2. GC Separation Injection of the derivatized sample onto a capillary column (e.g., DB-5MS). mdpi.com Separates the derivatized analyte from other components in the sample mixture.

| 3. MS Detection | The separated derivative is fragmented and detected by a mass spectrometer. | Provides a unique mass spectrum for identification and structural confirmation. nih.gov |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The this compound molecule contains a substituted benzene (B151609) ring, which acts as a chromophore and absorbs UV light. This property allows for its concentration in a solution to be determined using the Beer-Lambert law.

This technique is particularly useful for monitoring the progress of a reaction or for quantifying the compound when it is the primary absorbing species in a clean sample matrix. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally, but it is expected to be in the UV region, typical for substituted benzamides. For related benzamide compounds, UV detection wavelengths around 320 nm have been effectively used in research. nih.govresearchgate.netnih.gov The technique can also be used to observe changes in the electronic structure of the molecule, for example, under different pH conditions. researchgate.net

Method Development and Validation for Research Applications

For research applications, it is crucial that the analytical methods used are validated to ensure they are reliable and fit for purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters include specificity, selectivity, linearity, and range.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This is often achieved by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a sample containing potential impurities. Mass spectrometry, when coupled with a chromatographic technique (LC-MS or GC-MS), provides a very high degree of specificity and selectivity.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) versus the concentration. For a method to be considered linear, the correlation coefficient (R²) of the regression line should typically be ≥ 0.99. Validation studies for similar compounds have demonstrated linearity over broad concentration ranges, such as 0.25–20 μg/ml/g, with high accuracy and precision. nih.govresearchgate.net

Table 3: Typical Method Validation Parameters for a Benzamide Analogue

Validation Parameter Typical Finding for an Analogue HPLC Method Reference
Linearity Range 0.25–20 μg/ml/g nih.govresearchgate.net
Correlation Coefficient (R²) > 0.99 nih.gov
Accuracy ~95% nih.govresearchgate.net
Precision (%RSD) < 10% nih.govresearchgate.net
Limit of Detection (LOD) 0.1 ng nih.govresearchgate.net

| Limit of Quantification (LOQ) | 0.2 ng | nih.govresearchgate.net |

Accuracy and Precision

Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known true value. It is often expressed as the percentage recovery of a known amount of analyte in a sample. Precision, on the other hand, denotes the closeness of two or more measurements to each other and is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).

In the analysis of compounds analogous to this compound, both HPLC and GC-MS methods have demonstrated high levels of accuracy and precision. For instance, a validated GC-MS method for the determination of N,N-dimethylbenzamide, a related compound, reported excellent recovery and precision. The percentage recovery for N,N-dimethylbenzamide was found to be in the range of 80% to 98%. nih.gov The precision of the method was also noteworthy, with a %CV of 1.9% for method precision and 1.2% for intermediate precision. nih.gov

Similarly, an HPLC method developed for the quantification of another structural analog, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, in biological matrices, exhibited an intra/inter-day accuracy of 95%. nih.gov The precision of this method was also high, with a variation of below 10%. nih.gov These values indicate that well-developed chromatographic methods are capable of producing accurate and reproducible results for benzamide derivatives.

Table 1: Illustrative Accuracy and Precision Data for Compounds Structurally Similar to this compound

Analytical MethodAnalogous CompoundAccuracy (% Recovery)Precision (%CV / %RSD)
GC-MSN,N-dimethylbenzamide80 - 98% nih.govMethod Precision: 1.9% nih.gov, Intermediate Precision: 1.2% nih.gov
HPLCN-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide95% nih.gov< 10% nih.gov

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

For the analysis of trace amounts of benzamide derivatives, sensitive analytical methods with low LODs and LOQs are crucial. An HPLC method for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide demonstrated a high degree of sensitivity, with an LOD of 0.1 ng and an LOQ of 0.2 ng. nih.gov Another validated HPLC method for a related compound, 5-amino-2-methyl benzoic acid, also reported low limits, with an LOD of 0.23 µg/ml and an LOQ of 0.7 µg/ml. researchgate.net These findings suggest that HPLC methods, particularly when coupled with sensitive detectors such as UV-Vis or mass spectrometry, can achieve the low detection and quantification limits required for various research applications.

Table 2: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Compounds Structurally Similar to this compound

Analytical MethodAnalogous CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLCN-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide0.1 ng nih.gov0.2 ng nih.gov
HPLC5-amino-2-methyl benzoic acid0.23 µg/ml researchgate.net0.7 µg/ml researchgate.net

Research Applications and Potential Areas of Development

Intermediate in Organic Synthesis for Complex Molecules

The structural architecture of 5-amino-N,2-dimethylbenzamide, featuring a reactive amino group and a modifiable benzamide (B126) core, positions it as a highly valuable intermediate in the multi-step synthesis of more complex chemical entities. Its utility is particularly pronounced in the agrochemical and pharmaceutical industries, where it serves as a foundational component for molecules with potent biological activities.

Precursor for Agrochemicals (e.g., Insecticidal Anthranilic Diamides)

The most prominent application of this compound analogs is as key intermediates in the synthesis of anthranilic diamide (B1670390) insecticides. This class of insecticides, which includes commercially significant products like chlorantraniliprole, is renowned for its high efficacy against a range of pests and its favorable safety profile for non-target organisms.

The synthesis of these complex insecticidal molecules often involves the coupling of a substituted aminobenzamide with another carboxylic acid derivative. For instance, the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a pivotal precursor in the industrial production of chlorantraniliprole. The general synthetic strategy involves the formation of an amide bond between the amino group of the benzamide and a substituted benzoic acid, leading to the final diamide structure. The specific substituents on the this compound ring are crucial for modulating the insecticidal activity and spectrum of the final product.

Precursor Compound Resulting Insecticide Class Key Synthetic Transformation
Substituted AminobenzamidesAnthranilic DiamidesAmide bond formation

Building Block for Novel Pharmaceutical Candidates

The benzamide scaffold, including the aminobenzamide core, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, making it a valuable starting point for the design and synthesis of new therapeutic agents. Derivatives of this compound are being explored for their potential in developing novel pharmaceutical candidates with a variety of biological activities.

Research has demonstrated that modifications to the aminobenzamide structure can lead to compounds with significant antimicrobial and anti-cancer properties. For example, a series of novel o-aminobenzamide derivatives have shown potent anticancer effects against various gastric cancer cells. The synthesis of these derivatives often utilizes the amino group as a handle for further chemical elaboration, allowing for the introduction of diverse functional groups to optimize biological activity and pharmacokinetic properties.

Research Tool in Biochemical and Biological Studies

Beyond its role as a synthetic intermediate, the this compound scaffold is also a valuable tool for fundamental research in biochemistry and cell biology. Its structural features can be leveraged to design molecules that probe and interact with specific biological targets, thereby elucidating their function and role in disease.

Probes for Enzyme and Receptor Investigations

The development of chemical probes is essential for understanding the intricate workings of enzymes and receptors. The aminobenzamide scaffold has shown promise in the design of such probes. For instance, N-substituted aminobenzamide derivatives have been identified as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in the management of type 2 diabetes. nih.govnih.gov These compounds serve as a starting point for developing more potent and selective inhibitors, which can be used to study the enzyme's role in glucose homeostasis.

While direct applications of this compound as a probe are not extensively documented, its structural motifs are present in molecules designed to interact with specific biological targets. The amino group provides a convenient point for the attachment of reporter groups, such as fluorescent tags, enabling the visualization and tracking of the molecule's interaction with its target within a cellular environment.

Scaffolds for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large and diverse collections of chemical compounds, known as libraries. These libraries are then screened for biological activity to identify new drug leads. The this compound core structure is an attractive scaffold for the construction of such libraries due to its synthetic tractability and the presence of multiple points for diversification.

The amino group and the aromatic ring of the benzamide can be readily modified through a variety of chemical reactions, allowing for the generation of a vast number of structurally related compounds from a common starting material. This approach enables the systematic exploration of the chemical space around the aminobenzamide core to identify molecules with desired biological properties. The N-aminobenzamide scaffold has been validated as a suitable framework for inhibiting enzymes like DPP-IV, demonstrating the potential of this core structure in generating focused combinatorial libraries for specific biological targets. nih.gov

Future Research Directions and Outlook for 5 Amino N,2 Dimethylbenzamide

Exploration of Novel Synthetic Pathways

The advancement of organic synthesis provides continuous opportunities to develop more efficient, cost-effective, and environmentally friendly methods for preparing key chemical intermediates. Future research on 5-amino-N,2-dimethylbenzamide could focus on moving beyond traditional multi-step procedures, which may involve hazardous materials and complex operations. google.com

Key areas of exploration include:

One-Pot Syntheses: Developing a one-pot or tandem reaction sequence starting from readily available precursors could significantly streamline the synthesis. This approach, which has been successfully applied to related halogenated N,3-dimethylbenzamides, reduces the need to isolate intermediates, thereby saving time, resources, and minimizing waste. sioc-journal.cn A potential strategy could involve a sequence of nitration, reduction, and amidation from a substituted toluene precursor in a single reaction vessel.

Catalytic Systems: Investigating novel catalytic systems for key transformation steps is a crucial research avenue. For instance, the reduction of a nitro-precursor is a critical step. Exploring advanced catalytic reduction methods, moving beyond traditional iron powder reductions which can generate significant waste, would be beneficial. google.com

Flow Chemistry: The application of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic nitration or reduction reactions.

C-H Activation: A more ambitious, long-term goal would be the development of a direct C-H amination/amidation strategy on a pre-functionalized toluene or aniline (B41778) derivative, bypassing the need for classical multi-step approaches and improving atom economy.

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

The core structure of this compound is an ideal starting point for creating libraries of novel derivatives for biological screening. Research indicates that modifications to the benzamide scaffold can lead to potent agents with various biological activities, including anticancer and antimicrobial effects. nih.govnanobioletters.com

Future design and synthesis efforts could target:

Modifications of the 5-Amino Group: This primary amine is a prime handle for derivatization. It can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides to explore structure-activity relationships (SAR).

Substitution on the Aromatic Ring: The unoccupied positions on the benzene (B151609) ring (positions 3, 4, and 6) are targets for introducing various substituents, such as halogens, cyano groups, or small alkyl groups. The introduction of these groups can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially enhancing biological activity and selectivity. nih.gov

Bioisosteric Replacement: The amide moiety or the aromatic ring itself could be subjected to bioisosteric replacement to create novel scaffolds. For example, replacing the benzamide with a phenyltetrazole has been shown to yield potent BCRP inhibitors in other series. nih.gov

Modification Site Potential Functional Groups to Introduce Anticipated Impact Reference Analogs
5-Amino GroupAcyls, Sulfonyls, Alkyls, UreasModulate hydrogen bonding, polarity, and target interaction.N-substituted benzamides researchgate.net
Aromatic Ring (Positions 3, 4, 6)-Cl, -Br, -CN, -CH3Alter electronics, lipophilicity, and metabolic stability.2-Amino-5-chloro-N,3-dimethylbenzamide biosynth.com, 2-Amino-5-cyano-N,3-dimethylbenzamide smolecule.com
Amide MoietyReverse amides, Tetrazoles, EstersChange chemical properties and potential for target binding.Phenyltetrazole derivatives nih.gov

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

Should derivatives of this compound show promising biological activity, detailed mechanistic studies would be essential to understand their mode of action. Drawing parallels from other biologically active benzamides, research could delve into their effects on specific cellular pathways and molecular targets. nih.gov

Potential avenues for mechanistic investigation include:

Target Identification: Utilizing techniques like affinity chromatography, chemical proteomics, or computational molecular docking to identify the specific protein targets or receptors with which the compounds interact. Studies on other benzamides have used molecular docking to predict interactions with targets like histone deacetylases (HDACs). researchgate.net

Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways. For instance, if a derivative shows anticancer potential, studies could focus on its ability to induce apoptosis. This can be assessed through assays for caspase activation, mitochondrial membrane potential, and Western blot analysis of key apoptotic proteins like Bax and Bcl-2. nih.gov

Investigation of Oxidative Stress: Some benzamide derivatives exert their effects by inducing the accumulation of intracellular reactive oxygen species (ROS). nih.gov Future studies could quantify ROS levels in cells treated with this compound derivatives to determine if this is a primary mechanism of action.

Research Question Experimental Technique Potential Biomarkers/Endpoints
What is the molecular target?Molecular Docking, Affinity ChromatographyBinding affinity, specific protein identification
Does it induce apoptosis?Flow Cytometry, Western BlotCaspase-3 cleavage, Bax/Bcl-2 ratio, mitochondrial membrane potential
Does it cause oxidative stress?Fluorescence-based Assays (e.g., DCFDA)Intracellular Reactive Oxygen Species (ROS) levels

Investigation of Synergistic Effects with Other Research Compounds

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov Benzamide derivatives have been synthesized and evaluated as BCRP inhibitors to reverse this resistance. nih.gov

Future research could position derivatives of this compound as potential chemosensitizers. This would involve:

Screening for BCRP Inhibition: Testing new derivatives for their ability to inhibit the efflux of known BCRP substrates in cancer cell lines that overexpress the transporter.

Synergy Studies: Combining sub-toxic concentrations of a this compound derivative with established chemotherapeutic agents (e.g., mitoxantrone, topotecan) to determine if the combination results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Selectivity Profiling: Ensuring that any inhibitory activity is selective for BCRP over other important transporters like P-glycoprotein (P-gp) to minimize off-target effects. nih.gov

Application in Emerging Research Fields (e.g., Chemical Biology, Materials Science)

The versatile structure of this compound makes it a valuable building block for applications beyond traditional medicinal chemistry.

Chemical Biology: The primary amine at the 5-position provides a convenient point for attaching fluorescent dyes, biotin tags, or photo-crosslinkers. This would allow for the creation of chemical probes to study biological systems, visualize drug distribution within cells, or identify protein binding partners through pull-down experiments.

Materials Science: The aromatic nature of the benzamide core, combined with the reactive amino group, makes it a candidate for incorporation into novel polymers or functional materials. It could be used as a monomer in the synthesis of polyamides, polyimides, or other polymers with tailored thermal, mechanical, or photophysical properties. The functional groups could also be used to tether the molecule to surfaces to create chemically modified materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-amino-N,2-dimethylbenzamide, and how can researchers optimize reaction efficiency?

  • Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2-methylbenzoic acid derivatives with dimethylamine under reflux conditions, using coupling agents like EDCI/HOBt for amide bond formation . Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) improves yield and reduces side reactions, as demonstrated for structurally similar benzamide derivatives . Efficiency benchmarks include yields >75% and purity >95% (HPLC).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Answer: Essential techniques include:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm for N,N-dimethyl), and amine protons (δ 5.2–5.8 ppm with exchange broadening) .
  • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 192.1 [M+H]+) and fragmentation patterns validate the structure .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Answer: Standard assays include:

  • Antimicrobial Activity: Broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., HDAC or kinase inhibition) at 1–100 µM concentrations .
  • Cytotoxicity: MTT assays on cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation) at the 5-amino position affect the compound’s biological activity and physicochemical properties?

  • Answer: Chlorine or fluorine substitution at the 5-position enhances lipophilicity (logP ↑ by ~0.5–1.0) and bioactivity. For example, 5-chloro analogs show 2–3x higher antimicrobial potency compared to non-halogenated derivatives . Computational modeling (e.g., DFT or molecular docking) predicts improved target binding due to electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological data for benzamide analogs across different studies?

  • Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

  • Standardized Protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤1% v/v) .
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes to clarify false-negative results .
  • Data Normalization: Report IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can researchers optimize synthetic routes to minimize by-products like N-methylated impurities?

  • Answer: Key parameters:

  • Reagent Stoichiometry: Maintain a 1:1.2 molar ratio of benzoic acid derivative to dimethylamine to prevent over-alkylation .
  • Temperature Control: Keep reactions below 80°C to avoid thermal decomposition .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What computational tools predict the binding mode of this compound with therapeutic targets (e.g., HDACs)?

  • Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking software (AutoDock Vina) model ligand-receptor interactions. For HDAC8, the amide carbonyl forms hydrogen bonds with Asp-101, while methyl groups stabilize hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.